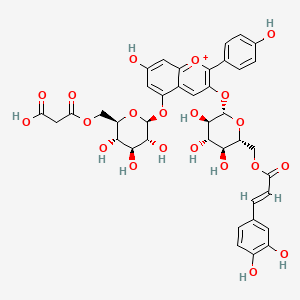
4'''-Demalonylsalvianin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'''-demalonylsalvianin is an anthocyanin cation. It derives from a pelargonidin. It is a conjugate acid of a this compound(1-).
Applications De Recherche Scientifique
Chemical Properties and Structure
4'''-Demalonylsalvianin is a derivative of salvianin, characterized by its unique chemical structure that contributes to its biological activity. It has been identified in various plant extracts, particularly in species like Jania rubens and other members of the Lamiaceae family. Its molecular formula is C₃₄H₄₈O₁₈, with a molar mass of approximately 844.70 g/mol .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress leading to various diseases, including cancer and neurodegenerative disorders. A study highlighted the antioxidant capacity of this compound, suggesting its potential use in dietary supplements aimed at improving health and preventing chronic diseases .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound, particularly concerning Alzheimer's disease. The compound has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative damage. Clinical trials are underway to evaluate its efficacy in enhancing cognitive function and slowing the progression of neurodegenerative diseases .
Cosmeceutical Applications
This compound is also being explored for its potential in cosmeceuticals due to its antioxidant and anti-inflammatory properties. It may help in formulating skincare products aimed at reducing signs of aging and improving skin health by protecting against UV damage and promoting skin regeneration .
Table 1: Biological Activities of this compound
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted on animal models of Alzheimer's disease demonstrated that treatment with this compound led to significant improvements in memory retention and cognitive function. The results indicated a reduction in amyloid-beta plaques, a hallmark of Alzheimer's pathology .
Case Study 2: Antioxidant Efficacy Assessment
In vitro assays assessing the antioxidant capacity of this compound showed that it effectively scavenged reactive oxygen species (ROS) and protected cellular components from oxidative damage. These findings support its potential use as a dietary supplement for enhancing overall health .
Propriétés
Numéro CAS |
168753-27-3 |
|---|---|
Formule moléculaire |
C39H39O21+ |
Poids moléculaire |
843.7 g/mol |
Nom IUPAC |
3-[[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C39H38O21/c40-18-5-3-17(4-6-18)37-25(58-39-36(53)34(51)31(48)26(60-39)14-54-29(46)8-2-16-1-7-21(42)22(43)9-16)12-20-23(56-37)10-19(41)11-24(20)57-38-35(52)33(50)32(49)27(59-38)15-55-30(47)13-28(44)45/h1-12,26-27,31-36,38-39,48-53H,13-15H2,(H4-,40,41,42,43,44,45,46)/p+1/t26-,27-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1 |
Clé InChI |
HWGACSBPJIKSNP-KMKFZPLVSA-O |
SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
SMILES isomérique |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















